2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine
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Overview
Description
2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 2-position and an amine group at the 8-position. It is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of 2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine are Janus kinases (JAK1 and JAK2) . These kinases play a crucial role in signal transduction for various cytokines and growth factors, which are essential for cell growth, differentiation, and immune function .
Mode of Action
This compound interacts with its targets (JAK1 and JAK2) by inhibiting their activity . This inhibition disrupts the signal transduction pathways, leading to changes in cellular functions .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting JAK1 and JAK2, it disrupts the phosphorylation and activation of STAT proteins, which are responsible for the transcription of genes involved in cell growth, differentiation, and immune response .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and differentiation , as well as modulation of immune response . These effects could potentially be harnessed for the treatment of diseases such as cancer and autoimmune disorders .
Biochemical Analysis
Biochemical Properties
Compounds in the [1,2,4]triazolo[1,5-a]pyridine family are known to interact with various enzymes and proteins . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized under microwave conditions, suggesting that they may be stable under these conditions .
Metabolic Pathways
Related compounds are known to be involved in various metabolic processes .
Subcellular Localization
Related compounds are known to interact with various subcellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . This method also demonstrates good functional group tolerance and broad substrate scope .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the microwave-mediated synthesis and the use of environmentally friendly oxidizers suggest potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NaOCl, Pb(OAc)4, and MnO2.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iminoquinones, while substitution reactions can yield various substituted triazolopyridines .
Scientific Research Applications
2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrazole ring fused to a pyrimidine ring.
1,2,4-Triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring fused to a triazole ring.
Uniqueness
2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine is unique due to its specific substitution pattern and the presence of both a triazole and pyridine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-9-7-6(8)3-2-4-11(7)10-5/h2-4H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNANRNUHYLQPFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=C(C2=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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